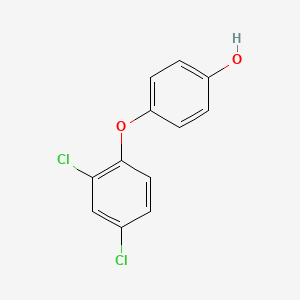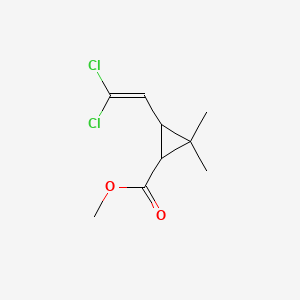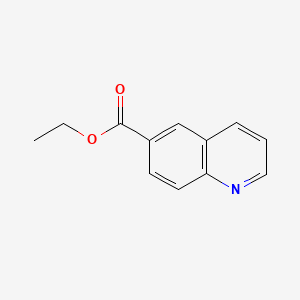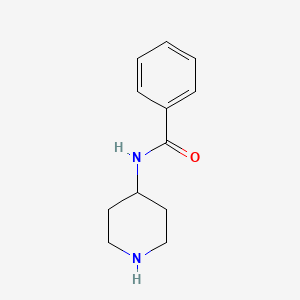
N-(pipéridin-4-yl)benzamide
Vue d'ensemble
Description
N-Piperidin-4-ylbenzamide is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
The exact mass of the compound N-Piperidin-4-ylbenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Piperidin-4-ylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Piperidin-4-ylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activation des voies du facteur 1 inductible par l'hypoxie
N-(pipéridin-4-yl)benzamide : ses dérivés ont été étudiés pour leur capacité à activer les voies du facteur 1 inductible par l'hypoxie (HIF-1) . Le HIF-1 est crucial dans les réponses cellulaires à la carence en oxygène et joue un rôle important dans la progression et le traitement du cancer. Ces composés peuvent induire l'expression de la protéine HIF-1α et des gènes cibles en aval, ce qui peut contribuer à promouvoir l'apoptose dans les cellules tumorales .
Activité anticancéreuse
Le composé a montré un potentiel dans l'inhibition de la croissance des cellules cancéreuses du foie HepG2. Des dérivés spécifiques de This compound ont démontré une bioactivité inhibitrice significative, avec des valeurs de CI50 indiquant une efficacité puissante . Cela suggère une voie prometteuse pour le développement de nouvelles thérapies anticancéreuses.
Applications pharmacologiques
Les dérivés de la pipéridine, y compris This compound, sont présents dans diverses classes de produits pharmaceutiques en raison de leur activité biologique significative . Ils sont impliqués dans la synthèse de médicaments qui peuvent potentiellement traiter un large éventail d'affections, soulignant la polyvalence du composé dans les applications pharmacologiques.
Synthèse de pipéridines biologiquement actives
La synthèse et la fonctionnalisation des dérivés de la pipéridine sont importantes pour la création de composés biologiquement actifs. This compound sert d'intermédiaire clé dans la synthèse de diverses pipéridines substituées, qui sont cruciales dans la construction de médicaments .
Agents antituberculeux
Des recherches ont été menées sur les dérivés de la benzamide, y compris This compound, pour leur potentiel en tant qu'agents antituberculeux . Ces études sont essentielles dans la lutte continue contre la tuberculose, en particulier avec l'émergence de souches résistantes aux médicaments.
Potentiel pharmacologique à large spectre
Le noyau de la pipéridine, présent dans This compound, est associé à un large éventail d'activités pharmacologiques. Il a été utilisé dans la découverte de médicaments pour ses propriétés anticancéreuses, antivirales, antimalariennes, antimicrobiennes et autres propriétés thérapeutiques .
Mécanisme D'action
Target of Action
The primary target of N-(Piperidin-4-yl)benzamide is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a crucial transcription factor that targets a series of adaptation genes under hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .
Mode of Action
N-(Piperidin-4-yl)benzamide interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in changes at the molecular level, including the upregulation of the downstream target gene p21 .
Biochemical Pathways
The activation of HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment . On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Pharmacokinetics
The design and synthesis of this compound were guided by bioisosterism and pharmacokinetic parameters , suggesting that these factors were considered to optimize its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The action of N-(Piperidin-4-yl)benzamide results in significant inhibitory bioactivity in HepG2 cells . Specifically, it induces the expression of cleaved caspase-3 to promote tumor cell apoptosis .
Action Environment
The action of N-(Piperidin-4-yl)benzamide is influenced by the hypoxic environment around the tumor tissue . The increase of HIF expression in such an environment can be beneficial to the formation of hepatic vessels, invasion, and metastasis, thereby promoting the development of tumors . Conversely, inducing HIF gene overexpression can inhibit tumor growth and development .
Analyse Biochimique
Biochemical Properties
N-Piperidin-4-ylbenzamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with hypoxia-inducible factor 1 (HIF-1) pathways . This compound has been shown to activate HIF-1 pathways, which are essential for cellular adaptation to hypoxic conditions. N-Piperidin-4-ylbenzamide interacts with HIF-1α and HIF-1β subunits, promoting the expression of target genes involved in glycolysis and apoptosis . Additionally, it has been observed to induce the expression of p21, a cell cycle inhibitory protein, and cleaved caspase-3, promoting tumor cell apoptosis .
Cellular Effects
N-Piperidin-4-ylbenzamide exerts significant effects on various types of cells and cellular processes. In HepG2 cells, it has demonstrated inhibitory bioactivity with IC50 values of 0.12 and 0.13 μM for specific derivatives . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, N-Piperidin-4-ylbenzamide upregulates the expression of HIF-1α protein and downstream target genes, leading to enhanced glycolysis and apoptosis in tumor cells . It also affects the expression of growth factors, allowing cancer cells to adapt to hypoxic microenvironments .
Molecular Mechanism
The molecular mechanism of N-Piperidin-4-ylbenzamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to HIF-1α, promoting its phosphorylation and interaction with p53, which in turn induces p53-mediated apoptosis . N-Piperidin-4-ylbenzamide also dissociates c-Myc from the p21 promoter, leading to increased p21 expression and cell cycle arrest . These molecular interactions highlight the compound’s role in regulating key cellular processes and promoting apoptosis in tumor cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Piperidin-4-ylbenzamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that N-Piperidin-4-ylbenzamide remains stable under specific conditions, allowing for sustained activation of HIF-1 pathways and prolonged effects on gene expression and apoptosis
Dosage Effects in Animal Models
The effects of N-Piperidin-4-ylbenzamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively activate HIF-1 pathways and promote apoptosis without causing significant toxicity . At higher doses, N-Piperidin-4-ylbenzamide may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications . Threshold effects and dose-response relationships need to be carefully studied to ensure the safe and effective use of this compound in animal models.
Metabolic Pathways
N-Piperidin-4-ylbenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s activation of HIF-1 pathways influences metabolic flux and metabolite levels, promoting glycolysis and energy production in hypoxic conditions . Additionally, N-Piperidin-4-ylbenzamide may interact with other metabolic enzymes, further modulating cellular metabolism and contributing to its overall biochemical effects .
Transport and Distribution
The transport and distribution of N-Piperidin-4-ylbenzamide within cells and tissues are critical for its activity and function. This compound is likely transported by specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cells, N-Piperidin-4-ylbenzamide may accumulate in specific tissues or cellular compartments, influencing its overall distribution and effectiveness . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
N-Piperidin-4-ylbenzamide exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, N-Piperidin-4-ylbenzamide’s interaction with HIF-1α suggests its localization in the hypoxic nucleus, where it can exert its effects on gene expression and apoptosis
Propriétés
IUPAC Name |
N-piperidin-4-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQDNLCNCDSHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955533 | |
| Record name | N-(Piperidin-4-yl)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33953-37-6 | |
| Record name | N-4-Piperidinylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33953-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-4-Piperidylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033953376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Piperidin-4-yl)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-4-piperidylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of CCR5 antagonists in medicinal chemistry?
A: Chemokine receptor CCR5 plays a critical role in HIV-1 entry into cells. [, , , ] CCR5 antagonists can block this interaction, potentially inhibiting HIV-1 infection. Consequently, these molecules are considered promising targets for developing novel HIV-1 prevention and treatment strategies.
Q2: How are N-(piperidin-4-yl)benzamide derivatives synthesized?
A: Research demonstrates the synthesis of N-(piperidin-4-yl)benzamide derivatives using a multi-step approach. [, , , ] A key intermediate, 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, is synthesized from commercially available starting materials. This intermediate is then reacted with various substituted N-(piperidin-4-yl)benzamides to yield the final compounds. The synthetic procedures often utilize reactions like elimination, reduction, bromination, and substitution.
Q3: What is the significance of the structural variations in the synthesized N-(piperidin-4-yl)benzamide derivatives?
A: Researchers introduce structural diversity in the N-(piperidin-4-yl)benzamide scaffold by modifying the substituents on the benzene ring and the piperidine nitrogen. [, , , ] These variations are crucial for exploring structure-activity relationships (SAR) and understanding how different substituents impact the compound's interaction with the CCR5 receptor and its resulting biological activity.
Q4: How is the structure of the synthesized N-(piperidin-4-yl)benzamide derivatives confirmed?
A: The synthesized N-(piperidin-4-yl)benzamide derivatives are characterized using various spectroscopic techniques. [, , , ] These include nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR) to determine the structure and purity of the compounds, and mass spectrometry (MS) to confirm their molecular weight. Additionally, infrared spectroscopy (IR) is employed to identify functional groups present in the molecules.
Q5: Have any biological activities been reported for these N-(piperidin-4-yl)benzamide derivatives?
A: While detailed biological data is limited in the provided research papers, at least one synthesized derivative, N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-2-chlorobenzamide, exhibited a hemi-inhibitory concentration (IC50) of (5.35 ± 0.3) nmol/L against CCR5 in a GTPγS binding assay. [] This finding suggests the potential of these compounds as CCR5 antagonists and warrants further investigation into their efficacy and safety profiles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
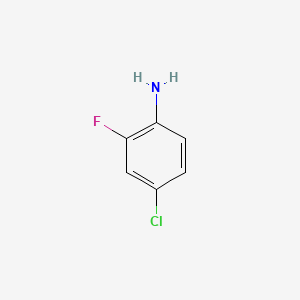




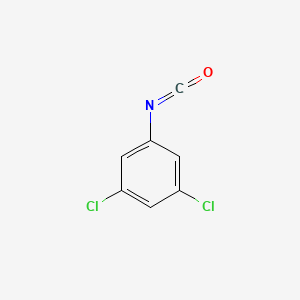
![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1294803.png)

